2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H19N3O2S.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to an ethan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride typically involves the reaction of benzenesulfonyl chloride with piperazine, followed by the addition of ethan-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various receptors, modulating their function and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of an amine.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Contains a thiazepine ring instead of a benzenesulfonyl group.
Uniqueness
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H21Cl2N3O2S |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H19N3O2S.2ClH/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12;;/h1-5H,6-11,13H2;2*1H |
InChI Key |
YBTUOVBVNIQYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.